2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol

Description

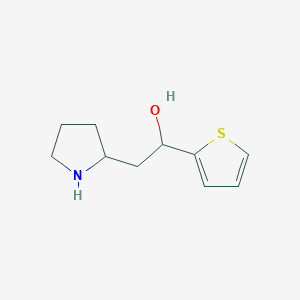

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol is a chiral alcohol featuring a pyrrolidine ring (a five-membered secondary amine) linked via a two-carbon chain to a thiophene moiety. This compound is structurally significant due to the presence of both nitrogen- and sulfur-containing heterocycles, which are common pharmacophores in medicinal chemistry. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors or neurotransmitter analogs, while thiophene rings contribute to electronic and metabolic stability in drug design . The compound has been listed as a discontinued product by CymitQuimica, though its structural analogs remain relevant in synthetic and pharmaceutical research .

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDAPHZLNYDPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethan-1-ol linkage. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining controlled reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and aldehydes, reduced derivatives with modified functional groups, and substituted thiophene derivatives with various functional groups attached.

Scientific Research Applications

Antidepressant Potential

Research indicates that derivatives of pyrrolidine compounds, including 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol, have shown promise as antidepressants. Studies have demonstrated that such compounds can act as ligands for serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Research on similar compounds has highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways . For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective in this regard, indicating that similar scaffolds could yield promising results against tumors .

Photophysical Properties

The thiophene component of the compound enhances its photophysical properties, making it suitable for applications in organic electronics and optoelectronics. Compounds with similar structures have been studied for their ability to act as fluorophores, which are critical in developing light-emitting diodes (LEDs) and solar cells .

Supramolecular Chemistry

The ability of this compound to form crystals with distinctive conformational properties opens avenues for research in supramolecular chemistry. Such properties can be exploited in creating new materials with tailored functionalities for sensors and drug delivery systems .

Synthetic Pathways

Various synthetic routes have been developed for producing this compound, often involving the reaction of pyrrolidine derivatives with thiophene-containing reagents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity .

Post-Synthetic Modifications

Post-synthetic modifications can enhance the biological activity and material properties of the compound. Techniques such as functional group transformations allow researchers to tailor the compound's characteristics for specific applications in drug design or material science .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in heterocyclic substituents, carbon chain length, or functional groups. Key comparisons are outlined below:

Heterocyclic Amine Variations

- The phenylamino analog demonstrates high enantioselectivity (95% ee) in synthesis, highlighting the role of stereochemistry in activity .

Thiophene Substituent Variations

- Methylation of the carbon chain (propanol derivative) could modulate metabolic stability .

Physicochemical and Functional Properties

| Property | This compound | 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol | (R)-2-(Phenylamino)-1-(thiophen-2-yl)ethan-1-ol |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.3 | 2.1 |

| Hydrogen Bond Donors | 2 (alcohol, NH) | 2 (alcohol, NH) | 2 (alcohol, NH) |

| Stereochemical Complexity | High (chiral centers) | High | Very high (enantioselective synthesis) |

Biological Activity

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol, a compound with a unique structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 195.28 g/mol. Its structure features a pyrrolidine ring and a thiophene moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.

Anti-inflammatory Activity

Research indicates that compounds containing thiophene rings exhibit anti-inflammatory properties. A study conducted on similar thiophene derivatives showed significant inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation .

Analgesic Effects

In animal models, derivatives of pyrrolidine have demonstrated analgesic effects. For instance, compounds structurally related to this compound were tested for pain relief efficacy using the formalin test, showing a reduction in pain response .

Neuroprotective Potential

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. A study highlighted the neuroprotective properties of pyrrolidine derivatives against oxidative stress-induced neuronal damage . This suggests that this compound could be explored further for its potential in neurodegenerative diseases.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Study | Activity | Methodology | IC50/Effect |

|---|---|---|---|

| Study A | Anti-inflammatory | ELISA for cytokines | IC50 = 45 μM |

| Study B | Analgesic effects | Formalin test in rats | Pain response reduced by 30% |

| Study C | Neuroprotection | Neuronal cell culture assay | Reduction in oxidative stress markers |

Case Study 1: In Vivo Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic properties. The results indicated a significant decrease in pain behavior compared to the control group, suggesting its potential as an analgesic agent.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Treatment with varying concentrations of the compound led to a marked decrease in cell death and oxidative damage markers, indicating its protective role.

Q & A

Q. Advanced Research Focus

- Mercury software : Analyze packing motifs and void spaces in crystallographic data. Compare with Cambridge Structural Database (CSD) entries to identify common interaction patterns (e.g., C–H···O bonds) .

- Density Functional Theory (DFT) : Calculate transition states for reactions (e.g., hydrogenation) to optimize synthetic pathways.

- Molecular docking : Predict binding affinities to biological targets (e.g., GABA receptors) using AutoDock or Schrödinger Suite .

What are the challenges in designing in vitro assays to evaluate this compound’s neuropharmacological potential?

Q. Advanced Research Focus

- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to predict permeability.

- Receptor selectivity : Screen against receptor panels (e.g., GPCRs, ion channels) to avoid off-target effects.

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.